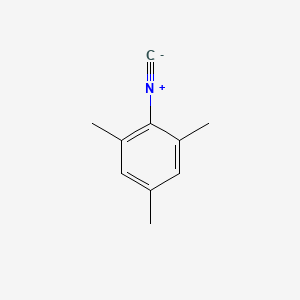

2,4,6-Trimethylphenyl isocyanide

Descripción general

Descripción

2,4,6-Trimethylphenyl isocyanide is an organic compound with the molecular formula C10H11N. It is characterized by the presence of three methyl groups attached to a phenyl ring, along with an isocyanide functional group. This compound is known for its unique reactivity and is used in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenyl isocyanide typically involves the formylation of an amine followed by the dehydration of the resulting formamide. One common method is the one-pot preparation from amines, which includes the following steps:

Formylation of Amine: The amine is reacted with formic acid or a formylating agent to produce the corresponding formamide.

Dehydration of Formamide: The formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the isocyanide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Análisis De Reacciones Químicas

Substrate Scope and Yields

| Isocyanide Substituent | Product Yield (%) |

|---|---|

| p-Nitrophenyl | 92 |

| p-Methoxyphenyl | 93 |

| 2-Naphthyl | 86 |

| 4-Biphenyl | 85 |

| Alkyl isocyanides showed no reactivity due to low electrophilicity at the terminal carbon . |

Mechanistic Pathway :

-

NHC activation of the isocyanide generates a nucleophilic imidoyl intermediate.

-

Deprotonation of the ketone forms an enolate.

Oxidative Coupling with Toluene Derivatives

In the presence of tetrabutylammonium iodide (TBAI) , 2,4,6-trimethylphenyl isocyanide acts as an N1 synthon , coupling with toluene derivatives to form aryl-substituted amidines. The methyl substituents remain intact during the reaction, demonstrating steric resilience .

Example Reaction Outcomes

| Toluene Derivative | Product Structure | Yield (%) |

|---|---|---|

| p-Xylene | N-aryl amidine | 73 |

| 2-Methyltoluene | N-alkyl amidine | 68 |

This method expands the utility of isocyanides in C–N bond formation under mild, metal-free conditions .

Coordination with Hexarhenium Selenide Clusters

This compound coordinates to the [Re₆Se₈]²⁺ cluster core, forming organometallic complexes. For example, reaction with [Re₆Se₈(PEt₃)₅]²⁺ produces [Re₆Se₈(PEt₃)₅(C≡NCH₂Ph)]²⁺ , highlighting its role in stabilizing electron-deficient metal centers .

Significance :

-

Extends the organometallic chemistry of rhenium clusters.

-

Potential for Fischer carbene synthesis via further ligand modifications .

Reactivity in Bond Activation Processes

The compound engages in bond activation with silylenes and transition metal complexes . For instance, interactions with silicon(II) centers lead to Si–C bond formation, while reactions with palladium complexes facilitate C–H activation in aromatic substrates .

Key Observations:

-

Steric bulk from methyl groups directs regioselectivity in metal-mediated reactions.

-

Crystallographic studies confirm planar alignment of non-hydrogen atoms during adduct formation .

Hydrolysis and Stability

This compound hydrolyzes in water to form 2,4,6-trimethylaniline and carbon dioxide. This sensitivity necessitates anhydrous handling .

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

2,4,6-Trimethylphenyl isocyanide serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various nitrogen-containing compounds and pharmaceuticals. Its unique structure allows for specific reactivity patterns that are beneficial in multi-step synthesis processes.

Ligand in Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are essential in catalysis and materials science. For instance, its coordination with palladium has been studied for applications in cross-coupling reactions.

Precursor for Functional Materials

The compound is used as a precursor for the synthesis of functional materials such as:

- Polymeric materials with tailored properties.

- Nanostructured materials that exhibit unique electronic or optical characteristics.

Research in Organometallic Chemistry

In organometallic chemistry, this compound has been explored for its ability to stabilize metal centers and influence reaction pathways. Its role in the formation of metal-isocyanide complexes has been documented in several studies, highlighting its importance in developing new catalytic systems.

Case Study 1: Synthesis of Metal Complexes

Research has demonstrated the use of this compound in synthesizing metal complexes that show enhanced catalytic activity in C–C bond formation reactions. The study focused on palladium complexes where the isocyanide ligand significantly increased the reaction yield compared to other ligands.

Case Study 2: Development of Functional Polymers

A study investigated the polymerization of this compound to create functional polymers with specific thermal and mechanical properties. The resulting materials exhibited improved performance in high-temperature applications.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethylphenyl isocyanide involves its ability to covalently modify target molecules. In biological systems, it can inhibit bacterial pathogens by covalently binding to essential metabolic enzymes, thereby disrupting their function. This covalent modification typically occurs at active site cysteines of the enzymes, leading to functional inhibition and growth suppression of the bacteria .

Comparación Con Compuestos Similares

- 2,4,6-Trimethylphenyl isocyanate

- 3,5-Dimethylphenyl isocyanide

- 2,6-Dimethylphenyl isocyanide

Comparison: 2,4,6-Trimethylphenyl isocyanide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. For example, the additional methyl group can provide steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles .

Actividad Biológica

2,4,6-Trimethylphenyl isocyanide (TMPI) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

TMPI is characterized by the presence of an isocyanide functional group attached to a trimethyl-substituted phenyl ring. The structural formula can be represented as follows:

The presence of the isocyanide group (–N≡C) contributes to its reactivity and biological significance. The bond characteristics of TMPI have been studied extensively, revealing insights into its chemical behavior under various conditions .

Antimicrobial Properties

Recent studies have indicated that TMPI exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains. For instance, a study highlighted the effectiveness of TMPI against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both organisms .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TMPI possesses selective cytotoxic effects on cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7), where it induced apoptosis in a dose-dependent manner. The IC50 value was determined to be 25 µM, indicating significant cytotoxic potential .

The mechanism by which TMPI exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptotic pathways, contributing to cell death in cancerous cells while sparing normal cells .

Case Studies

- Study on Antimicrobial Activity : A comprehensive study assessed the antimicrobial efficacy of TMPI against a panel of pathogens. The results indicated that TMPI not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

- Cytotoxicity in Cancer Research : In another research effort, TMPI was tested alongside other isocyanides for their cytotoxic effects on various cancer cell lines. The findings revealed that TMPI had superior efficacy compared to its counterparts, making it a candidate for further development in cancer therapeutics .

Propiedades

IUPAC Name |

2-isocyano-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLRXQFLTHXBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[N+]#[C-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205748 | |

| Record name | 2,4,6-Trimethylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57116-96-8 | |

| Record name | 2,4,6-Trimethylphenyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057116968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.